The Cornerstone of Prebiotic Chemistry: A Technical Guide to Aminoacetonitrile
The Cornerstone of Prebiotic Chemistry: A Technical Guide to Aminoacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacetonitrile (AAN), a simple yet significant molecule, holds a pivotal position in our understanding of prebiotic chemistry and the origins of life. As the immediate precursor to glycine (B1666218), the simplest proteinogenic amino acid, its study offers profound insights into the formation of life's fundamental building blocks. This technical guide provides an in-depth exploration of the core chemical properties of aminoacetonitrile, detailed experimental protocols for its synthesis and analysis, and visualizations of its key chemical pathways. Due to its inherent instability, aminoacetonitrile is often handled as its more stable salt forms, such as aminoacetonitrile hydrochloride or aminoacetonitrile sulfate (B86663).[1][2] This guide will address both the free base and its common salt derivatives.
Core Chemical and Physical Properties
Aminoacetonitrile is a colorless, oily liquid at room temperature.[3] It is characterized by the presence of both a nucleophilic amine group and an electrophilic nitrile group, which contributes to its instability as a free base.[4] This inherent reactivity is a cornerstone of its importance in synthetic and prebiotic chemistry.
General and Physical Properties
The fundamental identifiers and physical characteristics of aminoacetonitrile are summarized in the table below, providing a comparative look at the free base and its common hydrochloride and sulfate salts.
| Property | Aminoacetonitrile | Aminoacetonitrile Hydrochloride | Aminoacetonitrile Sulfate |
| IUPAC Name | 2-Aminoacetonitrile | 2-Aminoacetonitrile hydrochloride | 2-Aminoacetonitrile sulfate |
| Synonyms | Glycinonitrile, Cyanomethylamine | Glycinonitrile hydrochloride | Glycinonitrile sulfate |
| CAS Number | 540-61-4[5] | 6011-14-9[6] | 151-63-3 (1:1), 5466-22-8 (2:1)[6] |
| Molecular Formula | C₂H₄N₂[5] | C₂H₅ClN₂[7] | C₂H₆N₂O₄S (1:1), C₄H₁₀N₄O₄S (2:1)[6] |
| Molecular Weight | 56.07 g/mol [5] | 92.53 g/mol [6][8] | 154.15 g/mol (1:1), 210.21 g/mol (2:1)[6] |
| Appearance | Oily liquid[6] | White to light brown solid[1][9] | Hygroscopic leaflets[6] |
| Melting Point | 101 °C (literature value, may be for a salt)[3][10][11][12] | 165.5 - 166.5 °C[7]; 172-174 °C[9] | 121 °C (1:1), 166 °C (dec.) (2:1)[6] |
| Boiling Point | 58 °C at 15 mmHg (with partial decomposition)[3][4][6][11] | Not applicable | Not applicable |
| Density | ~1.0 g/cm³[10][13] | Not available | Not available |
| Solubility | Soluble in water[14] | Soluble in water (1000 g/L at 20°C), slightly soluble in methanol[9][15] | Soluble in water |
| pKa (conjugate acid) | 5.34[4][14] | Not available | Not available |
Spectroscopic Data
The structural characterization of aminoacetonitrile and its derivatives is crucial for their identification and quantification. Below is a summary of key spectroscopic data.
| Spectrum Type | Aminoacetonitrile | Aminoacetonitrile Hydrochloride | Aminoacetonitrile Sulfate |
| ¹H NMR | - | Available[16][17] | Available[18] |
| ¹³C NMR | - | Available[17] | Available[19] |
| FTIR (cm⁻¹) | ν(C≡N) at 2237[3][7] | - | - |
| Mass Spec (m/z) | 56 (M+), 55, 53[3] | - | - |
Key Chemical Pathways and Reaction Mechanisms
Aminoacetonitrile is a central molecule in the Strecker synthesis, a plausible prebiotic route to amino acids.[11][14][20][21] It can be formed from simple precursors like formaldehyde (B43269), hydrogen cyanide, and ammonia (B1221849) and can be subsequently hydrolyzed to glycine.
Strecker Synthesis of Aminoacetonitrile
The Strecker synthesis provides a direct pathway to α-aminonitriles from aldehydes, ammonia, and cyanide. The general workflow for the formation of aminoacetonitrile is depicted below.
Hydrolysis of Aminoacetonitrile to Glycine
The nitrile group of aminoacetonitrile can be hydrolyzed under acidic or basic conditions to yield glycine. This two-step hydrolysis proceeds through an intermediate amide.[22][23][24]
Experimental Protocols
Detailed and reliable experimental procedures are critical for the synthesis and study of aminoacetonitrile and its derivatives.
Synthesis of Aminoacetonitrile Hydrochloride
This protocol is adapted from a patented method for the preparation of aminoacetonitrile hydrochloride.[8]
Materials:
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Formaldehyde (37% aqueous solution)
-
Sodium cyanide (NaCN)
-
Glacial acetic acid
-
Hydrogen chloride (gas or concentrated HCl)
-
Water
Procedure:
-
In a reaction vessel equipped with stirring and cooling, add ammonium chloride, 37% formaldehyde solution, and water. Stir the mixture until uniform.
-
Cool the reactor to below 0 °C.
-
Slowly add a 30-40 wt% aqueous solution of sodium cyanide dropwise.
-
Simultaneously with the sodium cyanide addition, begin the dropwise addition of glacial acetic acid.
-
After the additions are complete, continue to stir the reaction mixture at a temperature below 0 °C for 1-2 hours.
-
Filter the resulting precipitate and wash it with water to obtain crude aminoacetonitrile.
-
Prepare a methanol solution of hydrogen chloride (30-50 wt%).
-
Mix the crude aminoacetonitrile with the methanolic HCl solution.
-
Heat the mixture to 45-50 °C and maintain for 1-2 hours.
-
Cool the solution to below 5 °C to precipitate aminoacetonitrile hydrochloride.
-
Filter the crystals, wash with cold methanol, and dry under vacuum.
Purification of Aminoacetonitrile Hydrochloride
Aminoacetonitrile hydrochloride can be purified by recrystallization.[1][9]
Materials:
-
Crude aminoacetonitrile hydrochloride
-
Absolute ethanol
-
Diethyl ether
Procedure:
-
Dissolve the crude aminoacetonitrile hydrochloride in a minimal amount of hot absolute ethanol.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
For further precipitation, the ethanolic solution can be added to diethyl ether (1:1 ratio) or cooled to a lower temperature.
-
Collect the resulting hygroscopic crystals by filtration.
-
Dry the purified crystals under vacuum.
Hydrolysis of Aminoacetonitrile Sulfate to Glycine
This protocol describes the hydrolysis of the sulfate salt to produce glycine.[25]
Materials:
-
Aminoacetonitrile hydrogen sulfate
-
Barium hydroxide (B78521) octahydrate
-
Water
Procedure:
-
Bring a suspension of barium hydroxide octahydrate in water to a boil in a beaker.
-
Add aminoacetonitrile hydrogen sulfate in portions to the boiling suspension, controlling the rate to prevent excessive frothing.
-
Cover the beaker and continue boiling for 6-8 hours, or until the evolution of ammonia ceases.
-
During this process, barium sulfate will precipitate.
-
Filter the hot solution to remove the barium sulfate precipitate.
-
The filtrate contains an aqueous solution of glycine, which can be further purified by crystallization.
Safety and Handling
Aminoacetonitrile and its precursors are hazardous materials and should be handled with appropriate safety precautions.
-
Toxicity: Aminoacetonitrile is harmful if swallowed, in contact with skin, or if inhaled.[5] It is also suspected of causing cancer.[5] Nitriles can release hydrogen cyanide upon contact with acids.[2]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19][26][27][28] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[2] Due to its instability, the free base should be stored at low temperatures (e.g., -20 °C).[3][22][13][24] The hydrochloride and sulfate salts are more stable but are often hygroscopic and should be stored in tightly sealed containers.[6][7][9][15]
Conclusion
Aminoacetonitrile remains a molecule of significant interest, not only for its role in prebiotic chemical pathways but also as a versatile intermediate in organic synthesis.[1][9][14] A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for researchers in the fields of astrobiology, organic chemistry, and drug development. The information provided in this guide serves as a comprehensive resource to facilitate further research and application of this foundational molecule.
References
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- 18. Aminoacetonitrile sulfate (5466-22-8) 1H NMR spectrum [chemicalbook.com]
- 19. AMINOACETONITRILE HYDROGEN SULFATE(151-63-3) 13C NMR [m.chemicalbook.com]
- 20. Strecker_amino_acid_synthesis [chemeurope.com]
- 21. aanda.org [aanda.org]
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- 24. pubs.acs.org [pubs.acs.org]
- 25. Organic Syntheses Procedure [orgsyn.org]
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- 27. dev.spectrabase.com [dev.spectrabase.com]
- 28. Methylenaminoacetonitrile(109-82-0) 1H NMR [m.chemicalbook.com]
